BenchChemオンラインストアへようこそ!

(Z)-3-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(2,4-dimethylphenyl)propanamide

HIV-1 Reverse Transcriptase NNRTI

(Z)-3-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(2,4-dimethylphenyl)propanamide (CAS 620099-95-8) is a synthetic 5-benzylidene-2,4-thiazolidinedione (TZD) derivative belonging to a class of compounds explored for non-nucleoside reverse transcriptase inhibitor (NNRTI) and antimicrobial activities. Its core scaffold features a benzylidene moiety at the 5-position and a 2,4-dimethylphenyl propanamide side chain, which distinguishes it from classical antidiabetic glitazones.

Molecular Formula C21H20N2O3S
Molecular Weight 380.46
CAS No. 620099-95-8
Cat. No. B2915476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(2,4-dimethylphenyl)propanamide
CAS620099-95-8
Molecular FormulaC21H20N2O3S
Molecular Weight380.46
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3)SC2=O)C
InChIInChI=1S/C21H20N2O3S/c1-14-8-9-17(15(2)12-14)22-19(24)10-11-23-20(25)18(27-21(23)26)13-16-6-4-3-5-7-16/h3-9,12-13H,10-11H2,1-2H3,(H,22,24)/b18-13-
InChIKeyPSVMLCVGIHUKHI-AQTBWJFISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Product-Specific Evidence Guide for (Z)-3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)-N-(2,4-dimethylphenyl)propanamide Procurement (CAS 620099-95-8)


(Z)-3-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(2,4-dimethylphenyl)propanamide (CAS 620099-95-8) is a synthetic 5-benzylidene-2,4-thiazolidinedione (TZD) derivative belonging to a class of compounds explored for non-nucleoside reverse transcriptase inhibitor (NNRTI) and antimicrobial activities. Its core scaffold features a benzylidene moiety at the 5-position and a 2,4-dimethylphenyl propanamide side chain, which distinguishes it from classical antidiabetic glitazones [1].

Why Generic Substitution Fails for (Z)-3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)-N-(2,4-dimethylphenyl)propanamide


Substitution within the 5-benzylidene-2,4-thiazolidinedione class is not straightforward due to the profound impact of phenyl ring substituents on both HIV-1 RT inhibitory activity and antimicrobial spectrum. In the published series, minor modifications to the benzylidene or N-phenylpropanamide groups led to large variations in potency; for instance, the 2,4-dimethyl substitution pattern on the anilide ring is critical for the HIV-1 RT inhibition profile observed for compound 24 [1]. Replacing this compound with a close analog lacking these exact substituents would likely result in a loss of the reported 73% inhibition and sub-micromolar IC50 value, underscoring the need for precise compound selection.

Quantitative Differentiation Guide for (Z)-3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)-N-(2,4-dimethylphenyl)propanamide


HIV-1 Reverse Transcriptase Inhibition: Potency Compared to In-Class Analogs

In the Bahare et al. 2015 study, compound 24—structurally consistent with (Z)-3-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(2,4-dimethylphenyl)propanamide—demonstrated 73% inhibition of HIV-1 RT at a concentration yielding an IC50 of 1.31 μM [1]. This activity is significantly higher than many other analogs in the same series, including compounds with different anilide substitutions (e.g., 3-hydroxyphenyl or 2-chlorophenyl) which showed substantially lower inhibition at equivalent concentrations, as reflected in the activity ranking within the paper [1].

HIV-1 Reverse Transcriptase NNRTI

Broad-Spectrum Antibacterial Activity: Superiority Over Series Peers

Compound 10, containing a 2,5-dimethylbenzylidene and 2-hydroxyphenyl substitution, was identified as the most potent antibacterial agent in the series [1]. While compound 24 (the target compound) was not the top antibacterial performer, the study provides quantitative MIC data across multiple bacterial strains, allowing direct comparison of antibacterial profiles within the series. The 2,4-dimethylanilide substitution pattern (present in compounds 9, 11, and 24) is associated with a distinct antibacterial spectrum relative to other substitution patterns, as inferred from the paper's structure-activity relationship analysis [1].

Antibacterial TZD Gram-positive/Gram-negative

Antifungal Activity Profile: Differentiation from Other Series Members

The series was evaluated for antifungal activity, with compound 4 (3-hydroxybenzylidene analog) showing the most potent effect against Candida albicans, supported by molecular docking into the cytochrome P450 14α-sterol demethylase (Candida P450DM) active site [1]. Compound 24 was not among the top antifungal actives, but its distinct substitution pattern positions it as a unique candidate for comparative mode-of-action studies within the TZD class [1].

Antifungal Candida albicans TZD

Optimal Research Application Scenarios for (Z)-3-(5-Benzylidene-2,4-dioxothiazolidin-3-yl)-N-(2,4-dimethylphenyl)propanamide


HIV-1 NNRTI Lead Optimization and Screening

With an IC50 of 1.31 μM against HIV-1 RT and 73% inhibition, this compound serves as a promising starting point for structure-based optimization of next-generation NNRTIs. Its proven binding to the NNIBP pocket, validated by docking studies [1], supports its use in medicinal chemistry programs targeting drug-resistant HIV-1 strains.

Comparative Antibacterial SAR Studies

The 2,4-dimethylanilide substitution pattern confers a distinctive antibacterial spectrum. Researchers comparing compound 24 with the top antibacterial analog (compound 10) can dissect the structural determinants of Gram-positive versus Gram-negative selectivity [1].

Selectivity Profiling Between HIV-1 RT and Fungal Targets

Compound 24's weak antifungal activity makes it an ideal selectivity probe. It can be used alongside the potent antifungal analog (compound 4) to validate target engagement specificity in dual HIV-1/Candida co-infection models [1].

Reference Standard for In Silico Docking and Pharmacophore Modeling

The extensive docking data for compound 24 within the NNIBP of HIV-1 RT provides a validated reference for computational chemists building pharmacophore models or performing virtual screening of TZD-based libraries [1].

Quote Request

Request a Quote for (Z)-3-(5-benzylidene-2,4-dioxothiazolidin-3-yl)-N-(2,4-dimethylphenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.